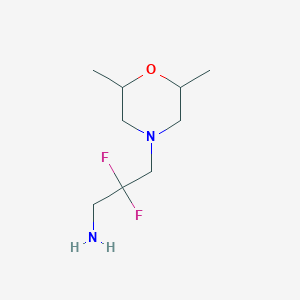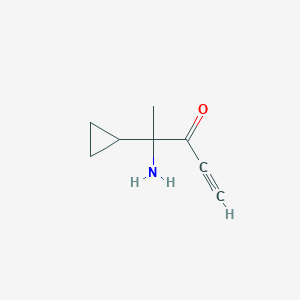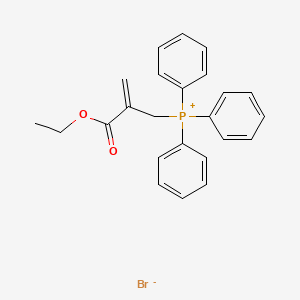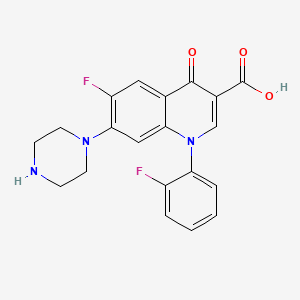![molecular formula C11H21NS B13157708 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Propan-2-yl)-1-thia-4-azaspiro[45]decane is a heterocyclic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Applications De Recherche Scientifique
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but initial studies suggest that it may modulate signaling pathways related to inflammation and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one
Uniqueness
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H21NS |
|---|---|
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
8-propan-2-yl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NS/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h9-10,12H,3-8H2,1-2H3 |
Clé InChI |
GXVNXKGIGVAZSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2(CC1)NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)


![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)



![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)

![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
